Cas no 1805148-14-4 (2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid)

2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid is a specialized heterocyclic compound featuring a pyridine core substituted with bromo and nitro functional groups, along with a hydroxyacetic acid moiety. This structure imparts reactivity suitable for applications in pharmaceutical intermediates and agrochemical synthesis. The bromo and nitro groups enhance electrophilic properties, facilitating further functionalization, while the hydroxyacetic acid side chain offers versatility in derivatization. Its well-defined molecular architecture makes it valuable for constructing complex molecules in medicinal chemistry. The compound’s stability under controlled conditions ensures consistent performance in synthetic workflows. Suitable for research-scale applications, it serves as a key building block in the development of biologically active compounds.
2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid structure
1805148-14-4 structure
商品名:2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid
CAS番号:1805148-14-4
MF:C7H5BrN2O5
メガワット:277.029000997543
CID:4901870

2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid
    • インチ: 1S/C7H5BrN2O5/c8-3-1-4(10(14)15)5(9-2-3)6(11)7(12)13/h1-2,6,11H,(H,12,13)
    • InChIKey: INGBDYDDQOGDBX-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=C(C(=C1)[N+](=O)[O-])C(C(=O)O)O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 269
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 116

2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2007540-0.5g
2-(5-bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid
1805148-14-4
0.5g
$1124.0 2023-05-23
Enamine
EN300-2007540-1.0g
2-(5-bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid
1805148-14-4
1g
$1172.0 2023-05-23
Enamine
EN300-2007540-5.0g
2-(5-bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid
1805148-14-4
5g
$3396.0 2023-05-23
Enamine
EN300-2007540-0.1g
2-(5-bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid
1805148-14-4
0.1g
$1031.0 2023-05-23
Enamine
EN300-2007540-2.5g
2-(5-bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid
1805148-14-4
2.5g
$2295.0 2023-05-23
Enamine
EN300-2007540-0.25g
2-(5-bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid
1805148-14-4
0.25g
$1078.0 2023-05-23
Enamine
EN300-2007540-0.05g
2-(5-bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid
1805148-14-4
0.05g
$983.0 2023-05-23
Enamine
EN300-2007540-10.0g
2-(5-bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid
1805148-14-4
10g
$5037.0 2023-05-23
Alichem
A029011521-250mg
2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid
1805148-14-4 95%
250mg
$1,078.00 2022-04-01
Alichem
A029011521-1g
2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid
1805148-14-4 95%
1g
$2,750.25 2022-04-01

2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid 関連文献

Related Articles

2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acidに関する追加情報

Introduction to 2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic Acid (CAS No. 1805148-14-4)

2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid, identified by its CAS number 1805148-14-4, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a pyridine core substituted with both bromo and nitro functional groups, as well as a hydroxyacetic acid moiety, make it a versatile scaffold for further chemical modifications and biological investigations.

The compound's unique structural configuration suggests a range of possible interactions with biological targets, making it a valuable candidate for exploring novel therapeutic strategies. Recent advancements in medicinal chemistry have highlighted the importance of such multifunctional compounds in addressing complex diseases. The pyridine ring is a common pharmacophore in many drugs, known for its ability to interact with biological receptors and enzymes. The introduction of substituents like bromo and nitro groups can modulate the electronic properties of the ring, influencing its binding affinity and selectivity.

In the context of contemporary research, 2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid has been studied for its potential role in various pharmacological applications. For instance, its structural motif is reminiscent of compounds that have shown efficacy in inhibiting kinases and other enzymes involved in cancer progression. The bromo and nitro substituents are particularly noteworthy, as they can serve as points for further derivatization, allowing chemists to fine-tune the compound's properties for specific biological targets.

The hydroxyacetic acid moiety adds another layer of complexity to this compound, providing a site for hydrogen bonding interactions with biological molecules. This feature is particularly relevant in designing molecules that require precise spatial orientation within a target protein or enzyme. The combination of these structural elements makes 2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid a promising candidate for further exploration in drug discovery.

Recent studies have also explored the synthetic pathways for obtaining this compound efficiently. The synthesis of heterocyclic compounds often presents challenges due to the need for multiple functional group manipulations while maintaining regioselectivity. However, advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like 2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid with high precision. These developments are crucial for enabling researchers to access novel derivatives and explore their biological potential.

The compound's potential applications extend beyond oncology. Its structural features suggest that it might also be useful in other therapeutic areas, such as inflammation and neurodegenerative diseases. The ability to modify the pyridine core and the attached functional groups allows for the creation of libraries of compounds that can be screened for activity against various disease targets. This flexibility is a key advantage in drug discovery programs aimed at identifying new treatments.

In conclusion, 2-(5-Bromo-3-nitropyridin-2-yl)-2-hydroxyacetic acid (CAS No. 1805148-14-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, including the presence of a pyridine ring substituted with bromo and nitro groups, as well as a hydroxyacetic acid moiety, make it an attractive scaffold for further chemical and biological investigations. The ongoing research into this compound and its derivatives underscores its importance in the development of new therapeutic agents.

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